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molecular formula C12H16O4S B1228046 Benfuresate CAS No. 68505-69-1

Benfuresate

Cat. No. B1228046
M. Wt: 256.32 g/mol
InChI Key: QGQSRQPXXMTJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04222767

Procedure details

Thionyl chloride (4.3 g) was added dropwise to dimethylformamide (13 ml) maintained at about 5° C. To this was quickly added 4-hydroxy-3-(2-hydroxy-1,1-dimethylethyl)phenyl ethanesulphonate (9.5 g) from Example 2 in dimethylformamide (13 ml). The reaction mixture was then heated to 100° C. and maintained at that temperature for 4-5 hours, after which it was cooled and poured into water (100 ml). The oil was extracted with diethyl ether, washed with water, dried over magnesium sulphate and evaporated down to give 6.2 g of a brownish oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
4-hydroxy-3-(2-hydroxy-1,1-dimethylethyl)phenyl ethanesulphonate
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH2:5]([S:7]([O:10][C:11]1[CH:16]=[CH:15][C:14](O)=[C:13]([C:18]([CH3:22])([CH3:21])[CH2:19][OH:20])[CH:12]=1)(=[O:9])=[O:8])[CH3:6].O>CN(C)C=O>[CH2:5]([S:7]([O:10][C:11]1[CH:16]=[CH:15][C:14]2[O:20][CH2:19][C:18]([CH3:22])([CH3:21])[C:13]=2[CH:12]=1)(=[O:9])=[O:8])[CH3:6]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
4-hydroxy-3-(2-hydroxy-1,1-dimethylethyl)phenyl ethanesulphonate
Quantity
9.5 g
Type
reactant
Smiles
C(C)S(=O)(=O)OC1=CC(=C(C=C1)O)C(CO)(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 4-5 hours
Duration
4.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled
EXTRACTION
Type
EXTRACTION
Details
The oil was extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
product
Smiles
C(C)S(=O)(=O)OC=1C=CC2=C(C(CO2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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